molecular formula C11H10Cl2N2O3 B3834741 (2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B3834741
M. Wt: 289.11 g/mol
InChI Key: RRLHIKRFFVWYDI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond. This compound features a dichloronitrophenyl group and a dimethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-nitrobenzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and dimethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the enone to an alcohol.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce a variety of substituted enones.

Scientific Research Applications

(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Lacks the nitro group, which may affect its reactivity and biological activity.

    (2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(methylamino)prop-2-en-1-one: Has a methylamino group instead of a dimethylamino group, which may influence its chemical properties.

Uniqueness

(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c1-14(2)4-3-11(16)7-5-10(15(17)18)9(13)6-8(7)12/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLHIKRFFVWYDI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(2,4-dichloro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.